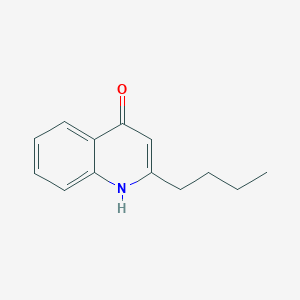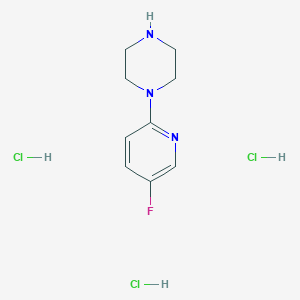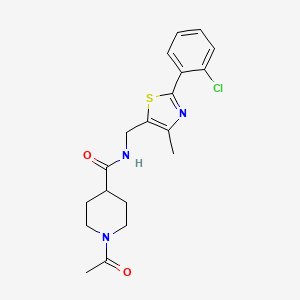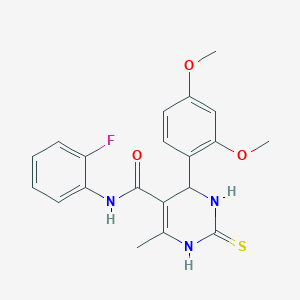
2-Butylquinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Butylquinolin-4(1H)-one, also known as 2-BQ, is a heterocyclic compound containing a quinoline ring and a butyl group. It is a colorless solid with a molecular weight of 204.3 g/mol and a melting point of 51-52 °C. It is an important intermediate in the synthesis of drugs and agrochemicals, as well as in the production of polymers, dyes, and other organic compounds. Furthermore, 2-BQ has recently been studied for its potential applications in biomedical and pharmaceutical research.
Scientific Research Applications
Vaccine Adjuvant Development
2-Butylquinolin-4(1H)-one: derivatives have shown promise as vaccine adjuvants . Specifically, compounds like 1-Benzyl-2-Butyl-1H-imidazo[4,5-C]quinolin-4-Amine (BBIQ), which share a similar quinolone structure, have been identified as potent TLR7 agonists . These agonists can enhance the immunogenicity of vaccines, making them more effective against diseases like seasonal influenza.
Immunomodulation
The same class of compounds has been used to modulate the immune system. They have been linked to immune activation focused on lymph nodes, which is crucial for developing targeted therapies and vaccines . This localized immune response can be particularly beneficial in reducing systemic inflammation and improving the efficacy of immunotherapies.
Pain Management
Quinolone derivatives are being explored for their potential in pain management . They have been reported to regulate various acute and chronic diseases, including pain, by modulating biological pathways .
Ischemia Treatment
In the context of ischemia, which is an inadequate blood supply to organs, 2-Butylquinolin-4(1H)-one derivatives could offer therapeutic benefits. While specific studies on ischemia are not directly available, the compound’s role in immunomodulation suggests potential applications in conditions like ischemia where inflammation is a key concern .
Anti-Inflammatory Applications
The anti-inflammatory properties of 2-Butylquinolin-4(1H)-one derivatives make them candidates for treating various inflammatory conditions. By activating TLR7/8, these compounds can induce a strong anti-inflammatory response .
Anticancer Therapies
There is ongoing research into the use of quinolone derivatives as part of anticancer therapies . Their ability to activate the innate immune system positions them as potential agents for cancer immunotherapy . The focus on lymph node-targeted immune activation could be particularly useful in developing treatments that stimulate the body’s natural defenses against cancer cells.
Antimicrobial Treatments
Although not directly linked to 2-Butylquinolin-4(1H)-one, its structural analogs have been associated with antimicrobial properties. These compounds could be developed into treatments for bacterial and fungal infections , as well as HIV , by leveraging their immunomodulatory effects .
Malarial Treatment
Similarly, the potential for treating malarial infections is being investigated. The immunomodulatory action of quinolone derivatives could play a role in enhancing the body’s response to malarial parasites .
properties
IUPAC Name |
2-butyl-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-2-3-6-10-9-13(15)11-7-4-5-8-12(11)14-10/h4-5,7-9H,2-3,6H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCANFRORCMQOFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=O)C2=CC=CC=C2N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenylpropyl)acetamide](/img/structure/B2601394.png)



![2-(3,4-dimethylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2601403.png)
![5-{[(3,4-Dimethylphenyl)sulfonyl]methyl}furan-2-carboxylic acid](/img/structure/B2601405.png)
![2-Hydroxy-6-[1-(4-methoxyphenoxy)ethyl]nicotinonitrile](/img/structure/B2601406.png)
![2-[6-[(4-chlorobenzyl)thio]-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetamide](/img/structure/B2601407.png)


![N-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-ylmethyl)-N-[[5-(2-methylcyclopropyl)furan-2-yl]methyl]prop-2-enamide](/img/structure/B2601413.png)

![2-{[1-(3-Methoxyphenyl)ethyl]amino}propanoic acid hydrochloride](/img/structure/B2601415.png)
![N-tert-butyl-N-(cyanomethyl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2601417.png)